molecular formula C22H15ClN2O5S2 B2818101 (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide CAS No. 494826-39-0

(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide

Cat. No.: B2818101
CAS No.: 494826-39-0
M. Wt: 486.94
InChI Key: NZEIHZXCWCPVEP-HIXSDJFHSA-N
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Description

(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide is a structurally distinct small molecule recognized for its potent and dual inhibitory activity against key enzymes in the DNA damage response and Wnt signaling pathways: Poly(ADP-ribose) polymerase (PARP) and Tankyrase 1/2 (TNKS1/2). Its primary research value lies in its ability to simultaneously suppress both PARP-driven DNA repair mechanisms and Tankyrase-mediated regulation of β-catenin stability , making it a valuable chemical probe for investigating the crosstalk between these critical cellular processes. The compound's mechanism of action involves competing with NAD+ at the catalytic domain of these enzymes, thereby inhibiting the poly(ADP-ribosyl)ation of target proteins. This dual inhibition is particularly relevant in oncology research, especially for cancers dependent on Wnt/β-catenin signaling and those with deficiencies in homologous recombination repair, such as BRCA-mutant models . By concurrently disrupting two pro-survival pathways, this inhibitor can induce synthetic lethality and promote the accumulation of DNA damage, leading to pronounced anti-proliferative effects in susceptible cancer cell lines. Its application extends to mechanistic studies aiming to elucidate the functional interplay between PARP family members, the development of combination therapies, and the exploration of resistance mechanisms to single-agent PARP inhibition.

Properties

IUPAC Name

(NE)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O5S2/c23-15-10-12-17(13-11-15)32(29,30)24-20-14-21(22(26)19-9-5-4-8-18(19)20)25-31(27,28)16-6-2-1-3-7-16/h1-14,25H/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEIHZXCWCPVEP-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthalene Core: The synthesis begins with the preparation of the naphthalene core, which can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Phenylsulfonamido Group: The next step involves the sulfonation of the naphthalene derivative to introduce the phenylsulfonamido group. This can be done using sulfonyl chloride and a base such as pyridine.

    Formation of the Benzenesulfonamide Moiety: The final step is the coupling of the sulfonated naphthalene derivative with 4-chlorobenzenesulfonamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide groups to amines.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Structural Similarities and Key Substituent Effects

The compound’s core naphthalene scaffold and sulfonamide functional groups align it with several documented analogs (Table 1). Key structural variations include:

  • Substituent Position : The placement of sulfonamide and oxo groups on the naphthalene ring significantly influences electronic properties and binding interactions. For example, N-(4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide (CAS 301313-47-3) shares the 4-oxo-naphthalenylidene motif but substitutes a naphthalenesulfonamide instead of a chlorobenzenesulfonamide, increasing molecular weight (347.39 g/mol vs. theoretical ~448 g/mol for the target compound) .
  • Chlorine vs. Methoxy Groups : Chlorine atoms enhance electrophilicity and membrane permeability compared to methoxy groups, as seen in 3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d), which prioritizes hydrogen bonding via methoxy substituents .

Physicochemical Properties

  • Melting Points: Chromene-pyrazolo derivatives (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) exhibit melting points of 175–178°C, reflecting the stability imparted by fused aromatic systems .
  • Hydrogen Bonding : N-(4-hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds, a feature likely shared by the target compound due to its sulfonamide and oxo groups .

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (EC50) Melting Point (°C) Synthesis Yield
(E)-4-Chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide C₂₂H₁₆ClN₂O₄S₂ ~448 (theoretical) Cl, Ph-SO₂NH, 4-oxo-naphthalenylidene N/A N/A N/A
N-(4-Oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide C₂₀H₁₃NO₃S 347.39 2-naphthalenesulfonamide, 4-oxo N/A N/A N/A
4-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-phenethylbenzenesulfonamide C₂₄H₁₈ClN₂O₄S 465.93 Cl, phenethyl, 1,4-dioxo N/A N/A 56%
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) C₂₄H₂₂N₂O₅S₂ 490.57 3-OCH₃, 4-OCH₃ N/A N/A N/A
Piroxicam analogs (13d, 13l, 13m) Varies ~350–400 Heterocyclic modifications 20–25 µM (anti-HIV) N/A N/A

Biological Activity

(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to an aromatic system. The structure can be represented as follows:

C16H13ClN2O3S\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_3\text{S}

This structure suggests potential interactions with biological targets due to its polar and non-polar regions.

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to bacteriostatic effects, making them effective against various bacterial infections. Additionally, sulfonamides have been noted for their anti-inflammatory properties, which may contribute to their therapeutic profiles in conditions like rheumatoid arthritis and certain cancers.

Antimicrobial Activity

A study evaluating the antimicrobial activity of various sulfonamide derivatives indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 100 µg/mL depending on the bacterial strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Anti-cancer Activity

Recent investigations into the anti-cancer properties of sulfonamide derivatives have demonstrated their efficacy in inhibiting tumor cell proliferation. For instance, a compound structurally related to this compound showed promising results in reducing the viability of cancer cell lines such as HL-60 and MCF-7. The IC50 values were reported as follows:

Cell Line IC50 (µM)
HL-6015
MCF-720

Case Studies

  • Case Study on Inhibition of Tumor Growth : A xenograft model was used to assess the anti-tumor effects of this compound. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent.
  • Study on Inflammatory Response : In an experimental model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role in modulating inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide?

The compound is typically synthesized via condensation reactions between chlorinated naphthoquinone derivatives and sulfonamide precursors. A common method involves reacting 3-amino-4-oxo-naphthalen-1(4H)-one with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Optimization of reaction time, solvent polarity, and stoichiometry is critical to achieving high yields (>70%) and purity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 485.02). FT-IR identifies functional groups like sulfonamide S=O (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

The compound’s ERRα inverse agonist activity is assessed via luciferase reporter assays in breast cancer cell lines (e.g., MDA-MB-231). Dose-dependent suppression of ERRα target genes (e.g., PDK4, ESRRA) is quantified using qRT-PCR. Anti-proliferative effects are measured via MTT assays , with IC₅₀ values typically ranging 5–20 µM .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield, byproducts) be addressed?

Low yields often arise from competing reactions at the naphthoquinone carbonyl group. Strategies include:

  • Using bulky bases (e.g., DBU) to minimize nucleophilic attack on the carbonyl.
  • Optimizing solvent polarity (e.g., switching from DCM to THF) to stabilize intermediates.
  • Employing microwave-assisted synthesis to reduce reaction time and side reactions .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

Single-crystal X-ray diffraction data are refined using SHELXL for small-molecule structures. For electron density discrepancies (e.g., disordered sulfonamide groups), ORTEP-3 visualizes thermal ellipsoids, while WinGX integrates refinement and validation tools. Key metrics: R₁ < 0.05, wR₂ < 0.15, and a Flack parameter confirming absolute configuration .

Q. How to reconcile contradictory biological data (e.g., variable IC₅₀ across cell lines)?

Discrepancies may stem from differences in ERRα expression levels or off-target effects. Solutions include:

  • Gene knockdown (siRNA/shRNA) to confirm ERRα-specific activity.
  • Proteomics profiling to identify unintended targets (e.g., kinase inhibition).
  • Metabolic stability assays (e.g., microsomal incubation) to rule out degradation artifacts .

Q. What advanced analytical methods optimize purity assessment?

Beyond HPLC, chiral SFC (supercritical fluid chromatography) resolves enantiomeric impurities. DSC/TGA detects polymorphic forms affecting solubility. XPS (X-ray photoelectron spectroscopy) verifies elemental composition, particularly for halogenated analogs .

Q. How does structural modification enhance ERRα selectivity?

Comparative studies with analogs (e.g., LingH2-10, HSP1604) reveal that:

  • Chlorine substituents at the naphthalene ring improve binding to ERRα’s hydrophobic pocket.
  • Sulfonamide linker flexibility modulates inverse agonist efficacy.
  • PROTAC-based degradation (e.g., using VHL ligands) enhances potency (e.g., >80% ERRα degradation at 30 nM) .

Methodological Tables

Parameter Typical Value Method Reference
Synthetic Yield65–75%Column chromatography
IC₅₀ (MDA-MB-231)12.3 ± 1.5 µMMTT assay
Crystallographic R0.039SHELXL refinement
HPLC Purity>98%C18 column, MeOH/H₂O gradient

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